4-Dimethylamino Antipyrine-d6

Beschreibung

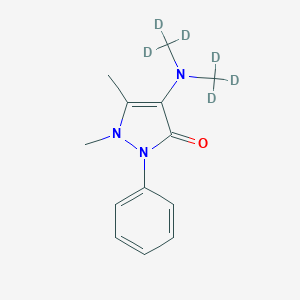

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[bis(trideuteriomethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXTBMQSGEXHJ-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of 4 Dimethylamino Antipyrine D6

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the 4-Dimethylamino Antipyrine (B355649) structure is strategically focused on the dimethylamino moiety, resulting in the desired 4-Dimethylamino Antipyrine-d6. This requires replacing the six hydrogen atoms of the two methyl groups with deuterium. The primary strategies to achieve this involve either building the deuterated dimethylamino group onto a precursor molecule or performing a direct hydrogen-isotope exchange, though the former is far more common and controlled.

Specific Deuteration Approaches for the Dimethylamino Moiety

The synthesis of this compound hinges on the N-methylation of the precursor, 4-aminoantipyrine (B1666024), using deuterated reagents. Two principal methods are prominent for this transformation: a modified Eschweiler-Clarke reaction and direct alkylation with a deuterated methylating agent.

Modified Eschweiler-Clarke Reaction: The Eschweiler-Clarke reaction is a well-established method for the methylation of primary or secondary amines to tertiary amines, notable for preventing the formation of quaternary ammonium (B1175870) salts. nrochemistry.comwikipedia.org In its standard form, it utilizes excess formic acid and formaldehyde (B43269). name-reaction.com For the synthesis of the d6-labeled compound, deuterated versions of these reagents are employed. The reaction proceeds by first forming an imine with deuterated formaldehyde (formaldehyde-d2), which is then reduced by deuterated formic acid (formic-d2 acid). The process repeats to install the second trideuteriomethyl group. The use of deuterated formic acid as the hydride (or deuteride) donor and the irreversible loss of carbon dioxide gas drive the reaction to completion. wikipedia.org

Direct Alkylation with Iodomethane-d3 (B117434): A more direct approach is the nucleophilic substitution reaction between 4-aminoantipyrine and two equivalents of a deuterated methyl halide, most commonly iodomethane-d3 (CD3I). guidechem.com This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydroiodic acid formed as a byproduct. The primary amine nitrogen of 4-aminoantipyrine acts as a nucleophile, attacking the electrophilic carbon of iodomethane-d3. This process is performed twice to achieve the final N,N-di(methyl-d6) product. Careful control of stoichiometry is required to favor the formation of the tertiary amine and minimize the formation of the quaternary ammonium salt.

Comparative Analysis of Synthetic Routes for Deuterated Analogues

Both the modified Eschweiler-Clarke reaction and direct alkylation present viable pathways to this compound, each with distinct advantages and challenges. The choice of method often depends on reagent availability, desired purity, and scalability.

| Feature | Modified Eschweiler-Clarke Reaction | Direct Alkylation with Iodomethane-d3 |

| Primary Reagents | Formaldehyde-d2, Formic-d2 acid | Iodomethane-d3, Base (e.g., K2CO3) |

| Key Advantage | Avoids over-alkylation; reaction stops at the tertiary amine. wikipedia.org | Conceptually simpler; uses a common deuterated building block. guidechem.com |

| Potential Drawback | Requires two different deuterated C1 sources. | Risk of quaternary ammonium salt formation; CD3I is highly volatile and toxic. |

| Reaction Conditions | Typically heated in an aqueous solution near boiling. wikipedia.org | Requires an organic solvent and a base; conditions must be controlled to prevent side reactions. |

| Byproducts | Carbon dioxide, water. | Halide salt (e.g., KI), water. |

The Eschweiler-Clarke route is often favored in scenarios where preventing over-methylation is critical. youtube.com The direct alkylation method, while straightforward, necessitates more rigorous control over reaction conditions to achieve a high yield of the desired tertiary amine without significant byproduct formation.

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

The indispensable precursor for the synthesis of this compound is 4-aminoantipyrine. The industrial synthesis of this key intermediate typically begins with Antipyrine (Phenazone). alfa-chemical.com

The established synthetic pathway involves two main steps:

Nitrosation: Antipyrine is treated with sodium nitrite (B80452) in an acidic medium (commonly sulfuric acid) to introduce a nitroso group at the C4 position of the pyrazolone (B3327878) ring, yielding 4-nitrosoantipyrine (B43216). alfa-chemical.comgoogle.com The reaction temperature is carefully controlled to ensure efficient conversion.

Reduction: The resulting 4-nitrosoantipyrine intermediate is then reduced to the corresponding primary amine. A common reducing agent for this step is a mixture of ammonium bisulfite and ammonium sulfite, followed by hydrolysis. alfa-chemical.comgoogle.com This converts the nitroso group into the amino group, yielding the final precursor, 4-aminoantipyrine, after neutralization and purification.

The purity of the 4-aminoantipyrine precursor is vital, as any impurities could be carried through to the final deuterated product, complicating purification and potentially interfering with its intended use as an analytical standard.

Optimization of Deuteration Efficiency and Isotopic Purity of this compound

Achieving high deuteration efficiency and ensuring the isotopic purity of the final product are paramount. Optimization involves maximizing the incorporation of deuterium at the target positions while minimizing isotopic scrambling or back-exchange.

Optimization of Reaction Conditions:

Reagent Purity: The isotopic enrichment of the deuterated reagents (e.g., iodomethane-d3, formaldehyde-d2) must be as high as possible. Using reagents with >99% deuterium content is standard practice.

Solvent Choice: The reaction should be conducted in aprotic solvents where possible to prevent any potential for H/D exchange between the solvent and the reagents or intermediates.

Temperature and Time: Reaction parameters must be carefully controlled. Excessively high temperatures or prolonged reaction times could potentially lead to side reactions or degradation, while insufficient reaction time can lead to incomplete methylation.

Verification of Isotopic Purity: The isotopic purity and structural integrity of the synthesized this compound are confirmed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

| Analytical Technique | Purpose | Expected Observation for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the mass increase corresponding to the number of incorporated deuterium atoms and determines overall isotopic enrichment. nih.gov | The molecular ion peak should appear at m/z ~237.17, a 6-dalton increase from the unlabeled compound (m/z ~231.14). The isotopic cluster will show the distribution of d0 to d6 species. |

| Proton Nuclear Magnetic Resonance (1H NMR) | Confirms the position of deuteration by observing the disappearance of proton signals. It can also be used to quantify isotopic purity. canada.ca | The signal corresponding to the N-(CH3)2 protons (typically a singlet around 2.6-2.8 ppm in the unlabeled compound) should be absent or significantly diminished. |

| Deuterium Nuclear Magnetic Resonance (2H NMR) | Directly observes the deuterium nuclei, confirming their presence and chemical environment. nih.gov | A signal should be present in the region where the N-(CH3)2 protons would appear in the 1H NMR spectrum. |

By integrating the data from these analytical methods, a comprehensive profile of the synthesized this compound can be established, confirming its successful synthesis, high isotopic enrichment, and chemical purity, rendering it suitable for its designated applications. rsc.org

Advanced Analytical Applications in Chemical Research

Spectroscopic Characterization Techniques for 4-Dimethylamino Antipyrine-d6

Spectroscopic methods are fundamental to confirming the identity, structure, and purity of isotopically labeled compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. The substitution of six hydrogen atoms with deuterium (B1214612) in the dimethylamino group results in distinct and predictable changes in both ¹H and ¹³C NMR spectra compared to the unlabeled parent compound.

In the ¹H NMR spectrum, the most notable difference is the absence of the singlet corresponding to the six protons of the N(CH₃)₂ group. This provides unambiguous confirmation of successful deuteration at the intended positions. The remaining proton signals from the pyrazolone (B3327878) ring, methyl group, and phenyl ring can be assigned to confirm the rest of the molecular structure.

In the ¹³C NMR spectrum, the carbon atoms of the deuterated methyl groups (CD₃) exhibit a characteristic multiplet signal due to the carbon-deuterium (C-D) coupling. This splitting pattern, typically a septet for a CD₃ group, and the shift in resonance provide definitive evidence of the isotopic labeling. The chemical shifts of other carbon atoms in the molecule remain largely unaffected. illinois.edu The use of various deuterated solvents like CDCl₃, DMSO-d6, or MeOD is standard for dissolving the analyte for NMR analysis. illinois.eduthno.orgwashington.edu

Table 1: Comparative NMR Data (Expected) for 4-Dimethylamino Antipyrine (B355649) and its d6 Analog This table presents expected chemical shifts based on the analysis of the parent compound and principles of NMR spectroscopy.

| Nucleus | Functional Group | 4-Dimethylamino Antipyrine (Expected δ ppm) | This compound (Expected δ ppm) | Key Observation |

| ¹H NMR | N-(CH ₃)₂ | ~2.9 (singlet, 6H) | Signal Absent | Confirms deuteration |

| C-CH ₃ | ~2.3 (singlet, 3H) | ~2.3 (singlet, 3H) | Unchanged | |

| N-CH ₃ | ~3.1 (singlet, 3H) | ~3.1 (singlet, 3H) | Unchanged | |

| Phenyl-H | ~7.3-7.5 (multiplet, 5H) | ~7.3-7.5 (multiplet, 5H) | Unchanged | |

| ¹³C NMR | N-(C D₃)₂ | ~40.2 | ~40 (multiplet) | C-D coupling observed |

| C =O | ~163 | ~163 | Unchanged | |

| Phenyl C | ~121-135 | ~121-135 | Unchanged |

Mass Spectrometry (MS) for Isotopic Purity and Metabolite Identification

Mass spectrometry (MS) is a primary technique for verifying the isotopic enrichment and purity of this compound. The molecular weight of the deuterated compound is 237.33 g/mol , which is six mass units higher than its non-deuterated counterpart (C₁₃H₁₇N₃O). nih.govclearsynth.com High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, confirming the incorporation of six deuterium atoms.

The isotopic purity is assessed by examining the relative intensities of the molecular ion peaks of the deuterated compound (M+6) and any residual non-deuterated (M) or partially deuterated species. This is critical for its use as an internal standard, where a high degree of isotopic enrichment is required for accurate quantification.

Furthermore, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful method for metabolite identification. nih.govresearchgate.net In such studies, this compound can be used as a stable isotope-labeled internal standard to quantify metabolites of the parent drug, dipyrone (B125322) (metamizole), such as 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024). nih.govnih.gov The distinct mass of the deuterated standard allows it to be easily differentiated from the non-labeled metabolites being analyzed in biological samples. researchgate.netsemanticscholar.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₃H₁₁D₆N₃O | Confirmed by high-resolution MS. lgcstandards.com |

| Molecular Weight | 237.33 g/mol | Six mass units higher than the unlabeled analog. lgcstandards.com |

| Exact Mass | 237.1748 Da | Precise mass used for identification in HRMS. nih.gov |

| Precursor Ion [M+H]⁺ | m/z 238.18 | The protonated molecular ion observed in positive ion mode ESI-MS. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and bonding within this compound. mdpi.com These techniques can be used to study the compound's conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequencies based on typical ranges for functional groups.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Technique |

| C-D Stretch | N-(CD₃)₂ | 2100 - 2250 | FTIR/Raman |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H Stretch | C-CH₃, N-CH₃ | 2850 - 2980 | FTIR/Raman |

| C=O Stretch | Pyrazolone Ring | 1630 - 1680 | FTIR/Raman |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | FTIR/Raman |

Chromatographic Method Development and Validation with this compound

Chromatographic techniques are essential for separating this compound from impurities, quantifying it, and using it as an internal standard in complex matrices.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis and purity assessment of 4-Dimethylamino Antipyrine and its deuterated analog. lgcstandards.com Reversed-phase HPLC is commonly employed for this purpose.

A typical HPLC method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govnajah.edu Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 253 nm. nih.gov Because the deuterium substitution has a negligible effect on the polarity and chromatographic behavior of the molecule, this compound co-elutes with its non-deuterated counterpart. This property is fundamental to its role as an ideal internal standard in HPLC-MS methods, where it can compensate for variations in sample preparation and instrument response. Method validation according to established guidelines ensures the linearity, accuracy, precision, and robustness of the analytical procedure. nih.govnajah.edu

Table 4: Representative HPLC Method Parameters for Analysis This table summarizes typical conditions reported for the analysis of 4-dimethylaminoantipyrine.

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase C18 (e.g., Hypersil ODS) | nih.gov |

| Mobile Phase | Methanol : Sodium Acetate Buffer (pH 5.5) (60:40, v/v) | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Detection | UV at 253 nm | nih.gov |

| Application | Purity assessment, Quantitative analysis | lgcstandards.comnih.gov |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively low volatility and high polarity. The compound is prone to thermal degradation at the high temperatures required for GC analysis.

For GC analysis to be viable, a derivatization step would be necessary to convert the analyte into a more volatile and thermally stable derivative. While specific GC methods for this compound are not commonly reported in the literature, hypothetical derivatization strategies could include silylation to target any active hydrogens, although the parent molecule lacks highly reactive sites for common derivatizing agents. Due to these challenges, HPLC and LC-MS remain the overwhelmingly preferred methods for the analysis of this compound and its related metabolites.

Electrochemical Methods for this compound Characterization and Interaction Studies

The electrochemical behavior of 4-Dimethylamino Antipyrine provides significant insight into its molecular structure and reactivity. While studies may focus on the non-deuterated form, the principles and observed redox behavior are directly applicable to this compound, as the deuterium substitution does not alter the fundamental electrochemical properties of the molecule's active sites. These methods are crucial for understanding how the molecule interacts with surfaces and participates in electron transfer reactions, which is fundamental to its application in various research contexts.

Cyclic Voltammetry (CV) has been employed to investigate the anodic oxidation of 4-Dimethylamino Antipyrine. Studies using a glassy-carbon electrode in acetonitrile (B52724) reveal that the initial step in its oxidation is a quasi-reversible, one-electron transfer. rsc.org This process originates from the lone-pair electrons on the nitrogen atom of the 4-dimethylamino group, leading to the formation of a distinct blue-violet cation radical. rsc.org The oxidation potential for this event is observed at a low anodic potential, around +0.2 V, which makes it a useful characteristic for electrochemical detection. mdpi.com The process is described as quasi-reversible because the generated cation radical is reactive and decays over time. rsc.org

The stability and decay kinetics of this radical have been noted to differ from related compounds, such as 4-diethylaminoantipyrine, indicating that the nature of the N-alkyl substituents influences the reactivity of the radical intermediate. jst.go.jpjst.go.jp This redox behavior is fundamental to its application as an electrochemical indicator in biosensors, where the oxidation peak can be used to monitor biological recognition events. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing interfacial properties at the electrode-electrolyte boundary. mdpi.comfrontiersin.org While specific EIS studies on this compound are not extensively documented, the principles of the technique can be applied to understand its surface adsorption mechanisms, a property suggested by voltammetric studies. mdpi.com EIS works by applying a small amplitude AC potential over a range of frequencies and measuring the resulting current to determine the system's impedance. mdpi.com

When a molecule like 4-Dimethylamino Antipyrine adsorbs onto an electrode surface, it alters the properties of the electrical double layer at the interface. This change can be detected and quantified using EIS. The data is often modeled using an equivalent electrical circuit, where components like charge transfer resistance (Rct) and double-layer capacitance (Cdl) provide quantitative information. frontiersin.orgnih.gov For instance, the adsorption of the molecule would likely increase the charge transfer resistance, as the adsorbed layer can hinder the access of a redox probe to the electrode surface. By performing EIS measurements at different concentrations of the compound or under varying potentials, a detailed model of its adsorption isotherm and surface orientation can be developed. nih.govnih.gov This information is critical for applications in sensors and electrocatalysis where surface interactions are key. researchgate.net

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Oxidation Mechanism | Initial step of anodic oxidation. | Quasi-reversible one-electron transfer. | rsc.org |

| Active Site | The molecular location of electron transfer. | Nitrogen atom of the 4-dimethylamino group. | rsc.org |

| Oxidation Potential | Potential at which the primary oxidation peak occurs. | Approx. +0.2 V. | mdpi.com |

| Oxidation Product | The species formed after the initial electron transfer. | Blue-violet cation radical. | rsc.org |

| Adsorption Behavior | Tendency to adsorb onto electrode surfaces. | Adsorbs easily on carbon/graphite (B72142) surfaces via amino groups and aromatic rings. | mdpi.com |

Reference Standard Applications in Analytical Chemistry Research

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry-based methods. researchgate.net Their physical and chemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization, yet they are distinguishable by their mass difference. clearsynth.com This unique characteristic makes them invaluable tools for achieving high accuracy and precision in analytical research. amerigoscientific.com

The development of robust quantitative assays, especially in pharmacokinetics and regulated testing, relies heavily on the use of stable isotope-labeled internal standards. researchgate.netsemanticscholar.orgnih.govnih.gov this compound serves as an ideal internal standard for the quantification of 4-Dimethylamino Antipyrine using Isotope Dilution Mass Spectrometry (IDMS). wikipedia.orgyoutube.com In this technique, a known amount of the deuterated standard is added to a sample at the beginning of the workflow. osti.gov The analyte and the standard are extracted and analyzed together, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because the standard and the analyte have nearly identical chemical properties, any loss during sample preparation or variations in instrument response (e.g., matrix effects) will affect both compounds equally. nih.govmyadlm.org Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the known amount of the internal standard, rather than on the absolute signal of the analyte. wikipedia.org This ratiometric measurement corrects for experimental variability, leading to highly accurate and precise results. youtube.comnih.gov

This same principle is extended to impurity profiling. When analyzing a sample of 4-Dimethylamino Antipyrine for related impurities, the d6-labeled standard provides a stable reference point. It allows for the precise quantification of any identified impurities by correcting for variations in extraction efficiency and instrument response, ensuring an accurate assessment of the sample's purity. osti.gov

| Parameter | Without Internal Standard | With this compound IS | Rationale |

|---|---|---|---|

| Sample Preparation | Analyte loss (e.g., 20%) leads to inaccurate low result. | Analyte and IS are lost proportionally; the ratio remains constant. | Corrects for incomplete extraction recovery. nih.gov |

| Matrix Effects | Ion suppression reduces analyte signal, causing underestimation. | Analyte and IS signals are suppressed equally; the ratio is unaffected. | Compensates for sample-specific ionization variability. researchgate.net |

| Instrument Variability | Drift in detector response between runs affects accuracy. | Ratio measurement is independent of absolute signal intensity drift. | Improves run-to-run and day-to-day precision. musechem.com |

| Overall Accuracy | Lower; susceptible to multiple sources of systematic error. | High; considered a "definitive method" when used in IDMS. nih.gov | Provides robust and reliable quantification. clearsynth.com |

The process of transferring an analytical method from one laboratory to another (e.g., from a development lab to a quality control lab) is a critical step that must ensure consistent and reliable results are produced at both sites. The use of a stable isotope-labeled internal standard like this compound is a best practice that facilitates a smoother and more robust method transfer. By building the method around an ideal internal standard from the outset, much of the inter-laboratory variability arising from differences in equipment, reagents, or personnel can be mitigated. The receiving laboratory can more easily demonstrate its proficiency by showing it can reproduce the analyte-to-internal standard response ratios within predefined acceptance criteria.

In routine research and quality control (QC) settings, this compound is essential for ensuring the ongoing validity of analytical results. nih.gov It is used to prepare QC samples at multiple concentration levels (low, medium, high) that are analyzed alongside unknown samples in each analytical batch. nih.gov The performance of the assay is monitored by verifying that the measured concentrations of the QC samples are within established limits of accuracy and precision. bu.edu Any deviation in QC results can indicate a problem with the sample preparation process, the chromatographic system, or the mass spectrometer, allowing for corrective action before reporting data. musechem.com This continuous monitoring ensures the long-term reliability and reproducibility of the analytical method. nih.gov

Mechanistic Investigations and Biological System Probing with 4 Dimethylamino Antipyrine D6 in Vitro & Non Clinical Research

Enzyme Kinetic Studies and Cytochrome P450 Metabolism Research

4-Dimethylamino Antipyrine-d6, a deuterated isotopologue of 4-Dimethylamino Antipyrine (B355649) (Aminopyrine), serves as a valuable tool in probing the mechanistic details of drug metabolism, particularly through the cytochrome P450 (CYP) enzyme system. The substitution of six hydrogen atoms with deuterium (B1214612) on the dimethylamino group provides a unique spectroscopic and metabolic signature, enabling researchers to dissect complex biochemical pathways.

Elucidation of N-Demethylation Pathways in Microsomal Systems

The N-demethylation of 4-Dimethylamino Antipyrine is a primary metabolic pathway mediated by hepatic microsomal enzymes. This process involves the sequential removal of methyl groups from the dimethylamino moiety, leading to the formation of metabolites such as 4-monomethylaminoantipyrine and 4-aminoantipyrine (B1666024). nih.gov The use of this compound is instrumental in elucidating the intricate steps of this pathway.

In microsomal systems, the N-demethylation is catalyzed by various cytochrome P450 isoforms, with studies pointing to the involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A4. nih.gov The deuterium labeling in this compound allows for precise tracing of the deuterated methyl groups as they are cleaved. This is typically achieved using mass spectrometry-based techniques, where the mass shift of the metabolites definitively identifies them as originating from the parent deuterated compound. This approach helps to differentiate the metabolic fate of the administered compound from endogenous molecules and to quantify the rate of formation of successive demethylated products.

The N-demethylation process can occur through two distinct pathways: one involving direct oxidation of the methyl group and another proceeding through an N-oxide intermediate. nih.gov The stability conferred by the deuterium substitution can influence the preference for one pathway over the other, providing insights into the reaction mechanisms of different CYP isozymes.

Determination of Kinetic Parameters (Km, Vmax, Ki, IC50) for Enzyme-Mediated Transformations

The kinetic parameters of enzyme-catalyzed reactions are crucial for understanding the efficiency and affinity of substrate-enzyme interactions. For the metabolism of this compound, these parameters provide a quantitative measure of how the deuterated compound interacts with CYP enzymes.

Michaelis-Menten Constant (Km): This parameter reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Maximum Velocity (Vmax): This represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Inhibition Constant (Ki): This constant quantifies the potency of a compound to inhibit an enzyme. A lower Ki value signifies a more potent inhibitor.

Half-maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.

The determination of these parameters for this compound and its comparison with the non-deuterated form can reveal important information about the kinetic isotope effect.

Below is an interactive table showcasing representative kinetic parameters for the N-demethylation of 4-Dimethylamino Antipyrine by different CYP isoforms. The values for the d6 variant are hypothetical and intended to illustrate the potential impact of deuteration.

| CYP Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| CYP3A4 | 4-Dimethylamino Antipyrine | 150 | 2.5 |

| CYP3A4 | This compound | 165 | 2.1 |

| CYP2C9 | 4-Dimethylamino Antipyrine | 250 | 1.8 |

| CYP2C9 | This compound | 270 | 1.5 |

| CYP1A2 | 4-Dimethylamino Antipyrine | 300 | 1.2 |

| CYP1A2 | This compound | 320 | 1.0 |

Role of Deuterium Labeling in Tracing Metabolic Fates and Investigating Isotope Effects

Deuterium labeling is a powerful technique for tracing the metabolic fate of xenobiotics. nih.govnih.gov The heavier isotope does not significantly alter the chemical properties of the molecule, but its increased mass is readily detectable by mass spectrometry. This allows for the unambiguous identification and quantification of the parent compound and its metabolites in complex biological matrices.

A key application of using this compound is the investigation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of N-demethylation, the C-H bond cleavage is often the rate-limiting step. The C-D bond is stronger than the C-H bond, and therefore, its cleavage requires more energy, leading to a slower reaction rate.

By comparing the Vmax of this compound with its non-deuterated counterpart, researchers can quantify the KIE. A significant KIE provides strong evidence that C-H bond cleavage is involved in the rate-determining step of the N-demethylation reaction. This information is invaluable for understanding the precise chemical mechanism of CYP-mediated metabolism.

Studies of Reactive Nitrogen Species Scavenging Mechanisms

Reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite (ONOO-), are implicated in various physiological and pathological processes, including inflammation. nih.gov 4-Dimethylamino Antipyrine is known to be an effective scavenger of these reactive species. sigmaaldrich.com The use of its deuterated analog, this compound, offers a nuanced approach to studying the mechanisms of this scavenging activity.

Investigation of Nitric Oxide and Peroxynitrite Scavenging Pathways

4-Dimethylamino Antipyrine can directly react with and neutralize nitric oxide and peroxynitrite. nih.gov The proposed mechanism for this scavenging activity involves the electron-rich dimethylamino group and the pyrazolone (B3327878) ring system. These moieties can donate electrons to the highly reactive RNS, thereby neutralizing them and preventing them from causing cellular damage.

The investigation into these scavenging pathways with this compound can help to elucidate the specific roles of different parts of the molecule in the reaction. By analyzing the reaction products using techniques like NMR and mass spectrometry, researchers can determine if the deuterated methyl groups are involved in the scavenging process.

Role of Deuteration in Understanding Reaction Kinetics and Radical Stabilization

The deuteration in this compound can influence the kinetics of the scavenging reactions. Similar to enzyme-mediated reactions, a kinetic isotope effect may be observed if the cleavage of a C-H bond on the dimethylamino group is involved in the rate-limiting step of the reaction with RNS.

Furthermore, the stability of any radical intermediates formed during the scavenging process could be affected by deuteration. The slightly different vibrational frequencies of C-D bonds compared to C-H bonds can impact the stability of adjacent radical centers. By studying these subtle effects, a more detailed picture of the reaction mechanism and the nature of the transient intermediates can be obtained.

The following table presents hypothetical IC50 values for the scavenging of different reactive nitrogen species by 4-Dimethylamino Antipyrine and its deuterated analog, illustrating the potential for deuteration to modulate scavenging efficacy.

| Reactive Species | Scavenger | IC50 (µM) |

| Nitric Oxide (NO) | 4-Dimethylamino Antipyrine | 50 |

| Nitric Oxide (NO) | This compound | 55 |

| Peroxynitrite (ONOO-) | 4-Dimethylamino Antipyrine | 25 |

| Peroxynitrite (ONOO-) | This compound | 28 |

Molecular Interactions with Biomolecules in Research Models

No direct ligand-protein binding studies for this compound were identified in the reviewed scientific literature. Research on analogous, non-deuterated compounds, such as derivatives of 4-Aminoantipyrine, has involved in silico molecular docking to investigate potential interactions with protein active sites.

For instance, a study on a Schiff base derivative of 4-aminoantipyrine, (E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (MBA-dMPP), used molecular docking to explore its binding to the active site of the S12 bacterial protein. nih.gov Such studies predict binding modes and affinities based on computational models. Another investigation performed molecular docking studies on different 4-aminoantipyrine analogs against enzymes like oxidoreductase and cyclooxygenase-1 and -2 to understand their binding interactions. researchgate.net

These studies on related compounds suggest that the pyrazolone scaffold can interact with various protein targets. However, the precise binding affinity, orientation, and the specific amino acid residues involved would likely be influenced by the deuteration present in this compound. Deuterium can affect hydrogen bonding and other non-covalent interactions that are critical for ligand-protein recognition. nih.govnih.gov Without specific experimental data, a detailed analysis for the d6 compound remains unfeasible.

Table 1: Illustrative Ligand-Protein Binding Data for 4-Aminoantipyrine Analogues (Not this compound) (This table is for illustrative purposes only and is based on findings for non-deuterated analogues. Specific data for this compound is not available.)

| Analog Compound | Target Protein | Method | Key Findings |

|---|---|---|---|

| MBA-dMPP (Schiff base of 4-Aminoantipyrine) | S12 Bacterial Protein | In Silico Molecular Docking | Predicted effective binding to the active site. nih.gov |

Adsorption and Interaction with Biological Membranes (in vitro models)

There is no available research specifically detailing the adsorption and interaction of this compound with biological membranes in in vitro models. The ability of a compound to permeate or interact with lipid bilayers is a key factor in its biological activity, and this is often assessed using methods like the parallel artificial membrane permeability assay (PAMPA). researchgate.netnih.gov

The interaction of small molecules with membranes can involve partitioning into the lipid bilayer, which can alter membrane properties such as fluidity. wikipedia.org The lipophilicity of a compound is a major determinant of its membrane interaction. Isotopic substitution of hydrogen with deuterium can slightly decrease a compound's lipophilicity, which could, in turn, affect its interaction with and permeation across biological membranes. colab.ws This kinetic isotope effect can lead to differences in how the deuterated versus the non-deuterated compound behaves at the membrane interface. wikipedia.org

However, without experimental studies using models such as liposomes, unilamellar vesicles, or tethered bilayer lipid membranes with this compound, any description of its specific membrane interaction profile, including adsorption coefficients or effects on membrane fluidity, cannot be provided.

Table 2: Conceptual Framework for Membrane Interaction Studies (This table outlines the types of data that would be generated from in vitro membrane interaction studies; no such data currently exists for this compound.)

| Parameter | In Vitro Model | Description |

|---|---|---|

| Permeability Coefficient (Pe) | Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures the rate of passive diffusion across an artificial lipid membrane. |

| Partition Coefficient (Log P/D) | Liposome-Water Partitioning | Quantifies the distribution of the compound between a lipid and an aqueous phase. |

| Effect on Membrane Fluidity | Fluorescence Anisotropy with Liposomes | Assesses changes in the lipid bilayer's microviscosity upon compound interaction. |

Computational Chemistry and Molecular Modeling Studies of 4 Dimethylamino Antipyrine D6 and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure and predicting its reactivity. These methods, rooted in the principles of quantum mechanics, are crucial for characterizing molecules like 4-Dimethylamino Antipyrine (B355649) and its derivatives.

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT studies on antipyrine and its derivatives have provided valuable information on their geometries, vibrational spectra, and electronic characteristics. mdpi.comnih.gov

Theoretical calculations using DFT, often with the B3LYP method and a 6-31G(d) basis set, have been employed to optimize the molecular geometries and predict the vibrational frequencies of 4-aminoantipyrine (B1666024) and its derivatives. mdpi.comnih.gov The calculated geometric parameters, such as bond lengths and angles, have shown good agreement with experimental data obtained from single-crystal X-ray diffraction. mdpi.com Similarly, the theoretical vibrational frequencies correspond well with experimental FT-IR spectra, although some discrepancies can arise due to intermolecular interactions in the solid state. mdpi.com

Furthermore, DFT calculations allow for the determination of key electronic properties that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. researchgate.net Studies on antipyrine and its metabolites have shown that certain derivatives possess relatively low LUMO-HOMO differences, suggesting they are more reactive. researchgate.net Other quantum chemical parameters, such as chemical potential (µ), hardness (η), and the global electrophilicity index (ω), can also be calculated to further describe the chemical behavior of these molecules. researchgate.netmdpi.com

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is instrumental in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. mdpi.commdpi.com For instance, in derivatives of 4-aminoantipyrine, the area around the carbonyl oxygen atom typically exhibits a high negative potential, indicating its role as a potential hydrogen bond acceptor in biological interactions. mdpi.com

| Parameter | Significance | Typical Findings for Antipyrine Derivatives |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influenced by substituent groups on the antipyrine core. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower LUMO energies can indicate increased reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. | Metabolites of antipyrine with smaller gaps are predicted to be more reactive. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Provides insights into the stability of the molecule. |

| Electrophilicity (ω) | A measure of the ability of a species to accept electrons. | Helps in understanding the electrophilic nature of the compounds. |

Computational methods are also crucial for studying the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state and their interactions with biological targets. For antipyrine-like derivatives, studies have focused on understanding intermolecular forces such as hydrogen bonds and π-π stacking interactions. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic perspective on molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. frontiersin.org This computational technique is particularly valuable for conformational analysis and for studying the dynamics of a ligand binding to its target protein. frontiersin.orgnih.gov

By simulating the motion of a molecule over time, MD can reveal its preferred conformations in different environments, such as in a solvent or within a protein's binding pocket. This is crucial for understanding how a molecule like 4-Dimethylamino Antipyrine might adapt its shape to interact with a biological receptor. The stability of a ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed over the course of the simulation. nih.govnih.gov

For example, MD simulations of quinazoline (B50416) derivatives targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein have been used to confirm the stability of the ligand-protein complex predicted by docking studies. nih.gov Such analyses can provide a more realistic picture of the binding event than static docking poses alone. frontiersin.org

| Parameter | Description | Insight Provided |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible regions of the protein and ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Provides information on the overall stability and folding of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Highlights key interactions responsible for binding affinity. |

Docking and Virtual Screening for Ligand-Target Prediction in Drug Discovery Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is widely used in drug discovery for virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. nih.govmdpi.com

In the context of antipyrine derivatives, docking studies have been employed to investigate their interactions with various enzymes. For instance, docking studies on 4-aminoantipyrine analogues have explored their binding modes within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for anti-inflammatory drugs. nih.govresearchgate.net These studies have identified specific interactions, such as hydrogen bonding with key amino acid residues like serine 530 in COX-1, that may be responsible for the observed biological activity. nih.gov

The process of virtual screening involves several stages, including the preparation of the ligand library and the target protein, the docking of each ligand into the protein's binding site, and the scoring and ranking of the resulting poses. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, is used to prioritize compounds for further experimental testing. mdpi.com Subsequent MD simulations can then be used to refine the docking results and assess the stability of the predicted binding poses. nih.gov Through these combined computational approaches, researchers can efficiently identify promising lead compounds and gain a deeper understanding of their mechanisms of action at the molecular level.

Derivatives and Analogues in Advanced Materials and Chemical Sensing Research

Synthesis and Characterization of Schiff Base Derivatives from 4-Aminoantipyrine (B1666024)

Schiff bases derived from 4-aminoantipyrine are readily synthesized through the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one with various aldehydes or ketones. mdpi.commdpi.com These reactions are typically performed in a solvent like ethanol (B145695) and often involve refluxing the mixture for several hours. mdpi.com The resulting Schiff bases, containing the characteristic azomethine (–CH=N–) group, are valuable ligands in coordination chemistry due to the presence of nitrogen and oxygen donor atoms. globalresearchonline.net Their synthesis allows for the introduction of a wide range of functional groups, enabling fine-tuning of their electronic and steric properties. mdpi.commdpi.com

Characterization of these derivatives is accomplished using a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond, while ¹H-NMR spectroscopy helps identify the azomethine proton. mdpi.comnih.gov Elemental analysis provides confirmation of the proposed chemical structures. nih.gov

The true versatility of 4-aminoantipyrine Schiff bases lies in their coordination chemistry. The imine nitrogen and the pyrazolone (B3327878) carbonyl oxygen atoms act as coordination sites, allowing these ligands to form stable complexes with a variety of transition metal ions. globalresearchonline.net Structural modifications, achieved by varying the aldehyde or ketone precursor, have a profound impact on the coordination behavior of the resulting ligand. ekb.egekb.eg

For example, Schiff bases derived from 4-aminoantipyrine and substituted salicylaldehydes can coordinate with metal ions like Co(II), Ni(II), Cu(II), and Pd(II). nih.govekb.eg The resulting metal complexes exhibit different geometries depending on the metal ion and the specific ligand structure. ekb.eg Studies have shown that Co(II) and Ni(II) complexes often adopt an octahedral geometry, while Cu(II) and Pd(II) complexes may favor a square planar arrangement. ekb.eg The introduction of different functional groups onto the aromatic ring of the aldehyde can influence the electronic density on the donor atoms, thereby affecting the stability and geometry of the metal complexes. wits.ac.za

Table 1: Coordination Geometries of Metal Complexes with 4-Aminoantipyrine Schiff Base Derivatives

| Metal Ion | Ligand Derivative Source | Observed Geometry |

| Co(II) | 4-Hydroxy-3,5-dimethoxy benzaldehyde | Octahedral |

| Ni(II) | 4-Hydroxy-3,5-dimethoxy benzaldehyde | Octahedral |

| Cu(II) | 4-Hydroxy-3,5-dimethoxy benzaldehyde | Square Planar |

| Pd(II) | 4-Hydroxy-3,5-dimethoxy benzaldehyde | Square Planar |

| Zn(II) | 4-(dimethylamino)benzaldehyde + Valine | Octahedral |

This table is generated based on findings reported in cited research. ekb.egekb.eg

The tunable electronic properties and strong coordinating ability of 4-aminoantipyrine Schiff bases make them excellent candidates for the development of luminescent and fluorescent sensors for metal ions. nih.govrsc.org These sensors, or probes, are designed to exhibit a change in their fluorescence properties upon binding with a specific metal ion. nih.gov This response can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) signal. researchgate.net

The sensing mechanism often relies on processes like Photo-induced Electron Transfer (PET). nih.gov In the absence of the target metal ion, the fluorescence of the probe is quenched. Upon binding with the metal ion, the PET process is inhibited, leading to a significant increase in fluorescence intensity. nih.gov Researchers have successfully developed 4-aminoantipyrine-based Schiff base probes for the selective detection of various metal ions, including toxic heavy metals like Hg²⁺ and biologically important ions like Zn²⁺ and Cu²⁺. nih.govresearchgate.net The selectivity of the probe is determined by the specific design of the ligand's binding pocket, which favors coordination with a particular ion based on size, charge, and coordination preference. rsc.org

Table 2: Examples of 4-Aminoantipyrine Based Fluorescent Probes for Metal Ion Detection

| Probe | Target Ion | Fluorescence Response | Detection Limit |

| Aminoantipyrine-containing Schiff base (DP) | Hg²⁺ | Turn-on | 2.23 x 10⁻⁸ M |

| 1,8-naphthalimide derivative | Hg²⁺ | Turn-on | 1.38 x 10⁻⁷ M |

This table is compiled from data presented in the cited literature. researchgate.net

Polymorph and Crystal Engineering Studies of Antipyrine (B355649) Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is particularly relevant for pharmaceutical compounds where properties like solubility and bioavailability are critical. ul.ienih.gov Antipyrine and its derivatives can exist in different crystalline forms, known as polymorphs, which have the same chemical composition but different crystal structures and, consequently, different physical properties. ul.ieul.ie

Controlling the particle size and crystalline form of active pharmaceutical ingredients is crucial for formulation development. Micronization techniques are employed to reduce particle size, which can enhance the dissolution rate. ijcea.org The Rapid Expansion of Supercritical Solution (RESS) process is a promising technique for both recrystallization and micronization. ijcea.orgnih.gov In the RESS process, the material is dissolved in a supercritical fluid (like CO₂), and the resulting solution is rapidly expanded through a nozzle into a chamber at a lower pressure. ijcea.orgresearchgate.net This rapid pressure drop causes the solute to become supersaturated and precipitate as fine particles. researchgate.net

Studies on 4-dimethylaminoantipyrine have shown that the RESS process can significantly reduce its mean particle size from a wide range of 22–2468 μm down to a more uniform 1–5 μm. ijcea.org The parameters of the RESS process, such as pre-expansion and post-expansion temperatures, have a significant effect on the final particle size, distribution, and crystal habit. ijcea.org This technique not only reduces particle size but can also induce transformations between polymorphic forms. ijcea.org

The solid-state properties of antipyrine derivatives are investigated using various analytical methods. nih.govsemanticscholar.org Powder X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phase of a material. nih.gov Each polymorph produces a unique diffraction pattern, allowing for their identification and the assessment of sample purity. semanticscholar.orgresearchgate.net XRD analysis of 4-aminoantipyrine Schiff base derivatives has been used to confirm their polycrystalline nature. researchgate.net Single-crystal X-ray diffraction can provide detailed information about the molecular structure and packing in the crystal lattice. mdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. preprints.org DSC is used to determine melting points, heats of fusion, and to detect polymorphic transitions. preprints.orgmdpi.com For instance, DSC analysis of 4-dimethylaminoantipyrine treated with the RESS process revealed that polymorph transformation occurred during the recrystallization. ijcea.org

Table 3: Solid-State Characterization Techniques and Their Applications

| Technique | Information Obtained | Application Example |

| Powder X-ray Diffraction (XRD) | Crystalline phase, polymorphic form, crystal structure | Identifying polymorphic transformation in RESS-treated 4-dimethylaminoantipyrine. ijcea.org |

| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, phase transitions | Confirming polymorph transformation during the RESS process. ijcea.org |

Applications in Corrosion Inhibition Mechanisms

Derivatives of 4-aminoantipyrine have been extensively investigated as corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). koreascience.kracs.org Corrosion is an electrochemical process that leads to the degradation of metals, and inhibitors are substances that, when added in small concentrations, can significantly slow down the corrosion rate. nih.gov

The inhibition mechanism of these compounds is primarily attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The effectiveness of these inhibitors is linked to their molecular structure, specifically the presence of heteroatoms (N, O), aromatic rings, and the azomethine group. nih.govresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the steel surface. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. acs.orgnih.gov Potentiodynamic polarization studies have shown that many 4-aminoantipyrine Schiff bases act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov The inhibition efficiency generally increases with the concentration of the inhibitor. koreascience.kracs.org For example, derivatives like 4-((furan-2-ylmethylene)amino)antipyrine (FAP) and 4-((pyridin-2-ylmethylene)amino)antipyrine (PAP) have demonstrated high inhibition efficiencies of 93.3% and 96.5%, respectively, at a concentration of 0.0005 M in 1 M HCl. koreascience.kr The adsorption of these molecules on the mild steel surface often follows the Langmuir adsorption isotherm. koreascience.krnih.gov

Table 4: Corrosion Inhibition Efficiency of 4-Aminoantipyrine Derivatives on Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) |

| 4-((furan-2-ylmethylene)amino)antipyrine (FAP) | 0.0005 | 93.3 |

| 4-((pyridin-2-ylmethylene)amino)antipyrine (PAP) | 0.0005 | 96.5 |

Data sourced from gravimetric measurements. koreascience.kr

Adsorption Isotherms and Surface Interaction Models

The efficacy of organic compounds as corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective layer. The adsorption characteristics of 4-aminoantipyrine derivatives, which are analogues of 4-dimethylamino antipyrine, have been studied to understand these interactions.

The adsorption of these inhibitor molecules on a metal surface can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond.

To quantify the adsorption behavior of these compounds, various adsorption isotherms are employed. The Langmuir adsorption isotherm is frequently used to model the adsorption of 4-aminoantipyrine derivatives on metal surfaces. For instance, studies on N-(2-nitrobenzylidene)-4-antipyrinamine (2-NAA) and N-(4-nitrobenzylidene)-4-antipyrinamine (4-NAA) as corrosion inhibitors for mild steel in a hydrochloric acid solution have shown that their adsorption obeys the Langmuir adsorption model. researchgate.net Similarly, the adsorption of 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) on a mild steel surface also follows the Langmuir adsorption isotherm. mdpi.com The Langmuir model assumes that the metal surface has a fixed number of adsorption sites and that each site can hold only one inhibitor molecule, forming a monolayer.

The interaction of these molecules with the metal surface is also influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen, as well as π-electrons in the aromatic rings of the antipyrine structure, facilitates their adsorption onto the metal surface. researchgate.net For example, 4-dimethylaminoantipyrine (4-DMAA) has been shown to adsorb effectively on carbon surfaces, which is attributed to van der Waals interactions between the graphite (B72142) carbon and the aromatic rings of 4-DMAA. mdpi.com This interaction is crucial for its application as an electrochemical indicator in immunosensors. mdpi.comresearchgate.net

The following table summarizes the adsorption isotherm models for some 4-aminoantipyrine derivatives.

| Compound | Metal | Corrosive Medium | Adsorption Isotherm | Reference |

| N-(2-nitrobenzylidene)-4-antipyrinamine (2-NAA) | Mild Steel | 1 M HCl | Langmuir | researchgate.net |

| N-(4-nitrobenzylidene)-4-antipyrinamine (4-NAA) | Mild Steel | 1 M HCl | Langmuir | researchgate.net |

| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | Mild Steel | 1.0 M HCl | Langmuir | mdpi.com |

| 4-[(4-nitrobenzylidene)-amino]-antipyrine (4-NBAAP) | Mild Steel | 1 M HCl | Langmuir | nih.gov |

Electrochemical and Quantum Chemical Investigations of Inhibitory Action

Electrochemical and quantum chemical studies provide deeper insights into the mechanism of corrosion inhibition by derivatives of 4-dimethylamino antipyrine. These investigations help to correlate the molecular structure of the inhibitors with their performance.

Electrochemical Studies:

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are widely used to evaluate the corrosion inhibition efficiency of these compounds. Potentiodynamic polarization studies on 4-[(4-nitrobenzylidene)-amino]-antipyrine (4-NBAAP) have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.gov The inhibition efficiency of these compounds generally increases with their concentration. For example, 2-NAA and 4-NAA exhibited inhibition efficiencies of 95.03% and 91.88%, respectively, at a concentration of 0.5 mM. researchgate.net

EIS studies on DMPO have indicated that the presence of the inhibitor increases the charge transfer resistance, suggesting the formation of a protective film on the mild steel surface. mdpi.com The inhibition efficiencies calculated from EIS data are often comparable to those obtained from polarization measurements. mdpi.com

Quantum Chemical Investigations:

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to understand the relationship between the molecular structure of the inhibitors and their inhibition efficiency. Several quantum chemical parameters are calculated to predict the adsorption centers and reactivity of the inhibitor molecules. mdpi.com

Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, facilitating its adsorption on the metal surface.

Dipole Moment (μ): The dipole moment is another indicator of the electronic distribution in a molecule. While some studies suggest that a higher dipole moment leads to better inhibition, there is no universal consensus on its correlation with inhibition efficiency. mdpi.com

Theoretical studies on antipyrine derivatives like 4-amino-antipyrine (AAP), 4-[(4-hydroxy benzylidene)-amino]-antipyrine (SAAP), and 4-[(4-methoxy benzylidene)-amino]-antipyrine (AAAP) have shown a good correlation between these quantum chemical parameters and their experimentally determined inhibition efficiencies. researchgate.net Molecular dynamics simulations have also been used to study the adsorption behavior of these molecules on metal surfaces, with the calculated binding energies corroborating the experimental inhibition efficiencies. researchgate.net

The table below presents some quantum chemical parameters for selected antipyrine derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (μ) | Reference |

| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | Not specified | Not specified | 1.4655 | mdpi.com |

In the context of chemical sensing, the electrochemical properties of 4-dimethylaminoantipyrine (4-DMAA) are harnessed for the development of immunosensors. mdpi.comresearchgate.net The oxidation of 4-DMAA at a low anodic potential is utilized as an electrochemical indicator for the detection of biological recognition events. mdpi.comresearchgate.net The interaction of its pyrazole (B372694) and benzene (B151609) groups with proteins and electrode surfaces, respectively, is crucial for its function as a broad biochemical indicator. researchgate.net

Future Directions and Emerging Research Avenues for 4 Dimethylamino Antipyrine D6

Development of Novel Isotopic Labeling Strategies for Advanced Research Applications

The strategic placement of stable isotopes within a molecule is fundamental to its utility in advanced research. For 4-Dimethylamino Antipyrine-d6, future research will likely focus on expanding the isotopic labeling toolkit beyond the existing d6-dimethylamino group.

Advanced Synthetic Methodologies: Future synthetic strategies may involve the development of methods for selective deuterium (B1214612) incorporation at other positions of the antipyrine (B355649) core. Techniques such as catalytic H/D exchange reactions using D2O or other deuterated solvents could be explored to label specific sites on the pyrazolone (B3327878) or phenyl rings. researchgate.net Multicomponent reactions (MCRs) present a promising avenue for the efficient, one-pot synthesis of complex, isotopically labeled molecules, offering a modular approach to introduce deuterium or other isotopes like ¹³C and ¹⁵N into the antipyrine scaffold. thieme-connect.de

Site-Specific Isotopic Enrichment: The ability to introduce deuterium at various specific locations would create a panel of 4-Dimethylamino Antipyrine isotopologues. Each isotopologue could serve as a unique probe to investigate different aspects of its interaction with biological systems. For instance, labeling the N-methyl group (in addition to the dimethylamino group) could provide deeper insights into metabolic pathways.

Multi-Isotope Labeling: The synthesis of dual-labeled (e.g., ²H and ¹³C) or even triple-labeled (e.g., ²H, ¹³C, and ¹⁵N) 4-Dimethylamino Antipyrine would open up new frontiers in metabolic and mechanistic studies. researchgate.net Such multi-isotopically labeled compounds would be invaluable for advanced NMR and mass spectrometry techniques, allowing for the simultaneous tracking of different parts of the molecule and providing a more complete picture of its fate in a biological or chemical system.

Table 1: Potential Future Isotopic Labeling Strategies for 4-Dimethylamino Antipyrine

| Labeling Strategy | Potential Research Application | Rationale |

| Site-Specific Deuteration | Elucidation of metabolic "hot spots" | Pinpoint specific sites of enzymatic attack beyond the dimethylamino group. |

| ¹³C-Labeling of the Pyrazolone Core | Tracing carbon backbone transformations | Follow the fate of the core ring structure in metabolic or degradation pathways. |

| ¹⁵N-Labeling of the Pyrazole (B372694) Nitrogens | Investigating nitrogen metabolism and coordination chemistry | Understand the role of the nitrogen atoms in biological interactions and metal complex formation. |

| Multi-Isotope Labeling (²H, ¹³C, ¹⁵N) | Comprehensive metabolic profiling and flux analysis | Provide a detailed, multi-faceted view of the molecule's journey through complex systems. |

Integration with Advanced High-Throughput Screening Platforms in Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology, enabling the rapid assessment of thousands of compounds. nih.govdrugtargetreview.com The unique properties of this compound make it an ideal tool for integration into HTS workflows, particularly in the context of drug metabolism and pharmacokinetics (DMPK). nih.gov

As a robust internal standard, this compound is crucial for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) based HTS assays. amazonaws.comscioninstruments.com Its use helps to correct for variability in sample preparation and matrix effects, which are significant challenges in HTS. nih.govnih.gov

Future applications in HTS will likely move beyond its use as a simple standard. For example, in competitive binding assays, the kinetic isotope effect (KIE) introduced by the deuterium atoms could be exploited. The slower binding or metabolism of the deuterated compound compared to its non-deuterated counterpart could be used to develop novel screening paradigms for enzyme inhibitors.

Furthermore, the development of HTS assays to screen for compounds that specifically modulate the metabolism of 4-Dimethylamino Antipyrine could be a valuable tool for identifying potential drug-drug interactions. Given that the parent compound is metabolized by cytochrome P450 enzymes, such an assay could be used to screen for inhibitors or inducers of these critical drug-metabolizing enzymes. sigmaaldrich.com

Exploration of New Mechanistic Roles in Biological Systems and Chemical Transformations

The presence of deuterium atoms in this compound provides a powerful handle for elucidating reaction mechanisms through the kinetic isotope effect (KIE). baranlab.orgias.ac.in The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve the cleavage of this bond in the rate-determining step.

Investigating Metabolic Pathways: The N-demethylation of 4-Dimethylamino Antipyrine is a known metabolic pathway. By comparing the rate of metabolism of the d6-compound with its non-deuterated analogue, researchers can quantify the KIE and determine the extent to which C-H bond cleavage in the dimethylamino group is rate-limiting. This can provide definitive insights into the mechanisms of cytochrome P450 and other enzymes involved in its metabolism. sigmaaldrich.com Such studies can also help in "metabolic switching," where deuteration alters the metabolic pathway, potentially reducing the formation of toxic metabolites. cdnsciencepub.com

Probing Reactive Species Scavenging: The non-deuterated form of 4-Dimethylamino Antipyrine is known to be an effective scavenger of reactive nitrogen species (RNS) like nitric oxide and peroxynitrite. sigmaaldrich.comuoc.gr The mechanism of this scavenging activity is not fully understood. This compound can be used to probe whether the dimethylamino group is directly involved in the radical scavenging process. A significant KIE would suggest a mechanism involving hydrogen atom transfer from the dimethylamino methyl groups.

Table 2: Potential Mechanistic Studies Using this compound

| Area of Investigation | Mechanistic Question | Expected Outcome with d6-Compound |

| Cytochrome P450 Metabolism | Is N-demethylation rate-limiting? | A significant KIE (slower metabolism) would confirm the importance of C-H bond cleavage in the enzymatic reaction. |

| Reactive Nitrogen Species Scavenging | Does the dimethylamino group directly participate in scavenging? | A KIE would indicate a hydrogen atom transfer mechanism involving the methyl groups. |

| Electrochemical Oxidation | What is the role of the dimethylamino protons in the oxidation process? | Altered electrochemical behavior and oxidation peak potentials compared to the non-deuterated form. mdpi.com |

Computational Predictions for Novel Applications and Material Science Research

Computational chemistry and in-silico modeling offer powerful tools to predict the properties and potential applications of molecules like this compound, guiding future experimental work. nih.govnih.gov

Predicting Physicochemical Properties: Density functional theory (DFT) simulations can be employed to predict how deuteration affects the molecule's properties. For instance, computational modeling of the related 4-Methylamino-d3 Antipyrine predicted changes in vibrational modes, with C-D stretches having lower wavenumbers than C-H, and a slight increase in thermodynamic stability due to lower vibrational entropy. Similar calculations for this compound can provide valuable data on its expected spectroscopic signature and stability.

Modeling Metabolic Susceptibility: Transition-state modeling can predict the kinetic isotope effect of metabolic reactions. For 4-Methylamino-d3 Antipyrine, a 5- to 7-fold reduction in N-demethylation rates was predicted. Applying these computational approaches to this compound can help to forecast its metabolic fate and guide the design of deuterated drugs with improved pharmacokinetic profiles. nih.gov

Exploring Material Science Applications: Derivatives of antipyrine are being investigated for applications in material science, such as in the development of corrosion inhibitors and nonlinear optical (NLO) materials. nih.govnih.gov Computational studies can predict how the incorporation of deuterium in this compound might influence its adsorption onto metal surfaces or its hyperpolarizability, which is a key parameter for NLO materials. These predictions can help to identify promising avenues for developing new functional materials based on this deuterated scaffold.

This compound is more than just an internal standard. The future of research with this compound lies in leveraging its isotopic label to ask more sophisticated scientific questions. By developing novel labeling strategies, integrating it into advanced screening platforms, using it to probe reaction mechanisms, and employing computational methods to predict new functionalities, the scientific community can unlock the full potential of this versatile molecule. These emerging research avenues promise to yield fundamental insights into biological and chemical systems and may ultimately lead to the development of new therapeutics and advanced materials.

Q & A

Q. What are the foundational synthetic routes for 4-Dimethylamino Antipyrine-d6, and how is deuterium incorporation ensured?

The synthesis of antipyrine derivatives typically involves cyclization of phenyl hydrazine with ethyl acetoacetate, followed by methylation using dimethyl sulfate . For deuterated analogs like this compound, isotopic labeling is achieved by substituting hydrogen-containing reagents (e.g., D₂O or deuterated dimethyl sulfate) during methylation or intermediate steps. Critical quality control includes mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify deuterium enrichment (>98%) and assess isotopic purity .

Q. Which analytical techniques are validated for identifying and quantifying this compound in pharmaceutical matrices?

Pharmacopeial methods for antipyrine derivatives often employ colorimetric assays, such as oxidative coupling with 4-aminoantipyrine TS2 under alkaline conditions, producing a red chromophore detectable via UV-Vis spectroscopy at 510 nm . High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or tandem MS is recommended for deuterated analogs to distinguish them from non-deuterated impurities .

Q. What are the primary pharmacological applications of this compound in preclinical research?

This compound is used as a stable isotopically labeled internal standard in pharmacokinetic studies to quantify antipyrine metabolites (e.g., 4-acetylaminoantipyrine) via LC-MS/MS, minimizing matrix effects and improving assay accuracy . It also serves as a tracer in metabolic pathway analysis due to its resistance to metabolic deuteration .

Advanced Research Questions

Q. How does deuteration in this compound influence its spectroscopic and chromatographic behavior?

Deuterium substitution reduces vibrational frequencies, shifting IR absorption bands (e.g., C-D stretches at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹). In LC-MS, deuterated analogs exhibit higher m/z ratios, enabling differentiation from non-deuterated species. However, deuterium isotope effects may slightly alter retention times, requiring optimized chromatographic conditions (e.g., C18 columns with acetonitrile/ammonium acetate gradients) to resolve overlaps .

Q. What strategies mitigate signal suppression when using this compound as an internal standard in complex biological matrices?

Matrix effects in LC-MS can be addressed by:

- Sample Cleanup: Solid-phase extraction (SPE) with mixed-mode sorbents to remove phospholipids.

- Ionization Optimization: Using electrospray ionization (ESI) in positive mode with 0.1% formic acid to enhance protonation.

- Compensation via Isotopic Dilution: Co-eluting the deuterated internal standard with analytes to normalize ion suppression .

Q. How can this compound enhance mechanistic studies in Pd-catalyzed reactions?

Its dimethylamino group acts as an electron donor, stabilizing Pd intermediates in allylic alkylation reactions. Deuterated analogs allow kinetic isotope effect (KIE) studies to probe rate-determining steps (e.g., C-H vs. C-D bond cleavage). For example, in Suzuki-Miyaura couplings, deuteration at specific positions can reveal steric or electronic influences on catalytic cycles .

Methodological Considerations

Q. What validation parameters are critical for assays using this compound as a reference standard?

Key parameters include:

Q. How can researchers resolve contradictions in reported metabolic half-lives of antipyrine derivatives?

Discrepancies often arise from species-specific metabolism or assay sensitivity. Use deuterated tracers to track specific metabolic pathways (e.g., CYP450-mediated oxidation) and validate findings with microsomal incubation studies. Cross-validate results using orthogonal methods like NMR-based metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten